molecular formula C₂₄H₃₃N₃O₄ B1145470 p-Ranolazine CAS No. 1393717-45-7

p-Ranolazine

Cat. No. B1145470
M. Wt: 427.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ranolazine involves novel strategies, including an "all water chemistry" approach, which has demonstrated distinct advantages over traditional methods. This green process achieves the synthesis of Ranolazine in fewer steps with higher overall yields, minimizing the formation of impurities commonly associated with Ranolazine's preparation (Kommi, Kumar, & Chakraborti, 2013). Another approach involves using 2,6-dimethyl aniline as a starting precursor, optimizing reaction conditions to improve yield and reduce resource consumption, making it suitable for industrial production (Tao Jing-chao, 2007).

Molecular Structure Analysis

Ranolazine's molecular structure is pivotal to its function and synthesis. Its structure has been confirmed through various analytical techniques, including MS, IR, and NMR, providing a comprehensive understanding of its molecular composition and facilitating the development of efficient synthesis methods (Tao Jing-chao, 2007).

Chemical Reactions and Properties

Ranolazine's chemical properties, particularly its interaction with water and its role in various chemical reactions, are crucial for its synthesis. The "all water chemistry" approach highlights the synergistic role of water in activating nucleophiles and electrophiles, leading to more efficient reactions (Kommi, Kumar, & Chakraborti, 2013).

Scientific Research Applications

  • Antiarrhythmic Effects : Ranolazine is effective in suppressing both ventricular and atrial arrhythmias, including those associated with acute coronary syndrome, long QT syndrome, heart failure, ischemia, and reperfusion. It is particularly effective in suppressing atrial fibrillation and atrial tachyarrhythmias, even in patients with structurally compromised hearts (Antzelevitch et al., 2011).

  • Cardioprotective Effects in Ischemia/Reperfusion Injury : Ranolazine reduces myocardial infarct size, improves left ventricular function, and decreases ischemia/reperfusion-induced arrhythmias in experimental models. This indicates its potential use in ameliorating the consequences of myocardial infarction (Hale & Kloner, 2014).

  • Impact on Myocardial Metabolism : Studies have shown that ranolazine can increase glucose oxidation while decreasing fatty acid oxidation in ischemic-reperfused hearts. This metabolic modulation could contribute to its beneficial effects in cardiac ischemia/reperfusion scenarios (McCormack et al., 1996).

  • Improvement in Angina Symptoms : Clinical trials have demonstrated that ranolazine significantly reduces the frequency of angina episodes and nitroglycerin consumption, suggesting its efficacy in the treatment of chronic angina pectoris (Stone et al., 2006).

  • Effects on Glycometabolic Parameters : Ranolazine has been observed to improve hemoglobin A1c levels in patients with diabetes, indicating its potential utility in managing hyperglycemia in patients with acute coronary syndrome (Morrow et al., 2009).

  • Reduction of Oxidative Stress and Improvement of Mitochondrial Integrity : Ranolazine reduces Ca2+ overload and oxidative stress, thereby protecting against ischemia-reperfusion injury in isolated hearts. This suggests its role in maintaining mitochondrial integrity and function (Aldakkak et al., 2011).

  • Promotion of Muscle Differentiation in Skeletal Muscle Cells : Ranolazine has been shown to stimulate muscle differentiation and reduce pro-oxidant conditions in skeletal muscle cells, which may contribute to its glucose-lowering effects (Terruzzi et al., 2017).

Future Directions

Ranolazine has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, especially atrial fibrillation (AF), and in diastolic dysfunction, pulmonary hypertension (PH), and chemotherapy-related cardiotoxicity . Ranolazine may be particularly attractive in diabetic patients with angina since it leads to a reduction in glucose levels . Accumulating evidence may see ranolazine in routine clinical use for many conditions beyond its traditional role as an antianginal .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-5-4-6-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-9-7-21(30-3)8-10-22/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRVPHYZFCHTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Ranolazine

CAS RN

1393717-45-7
Record name p-Ranolazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-RANOLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE77Y772YW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
DA Pierce, AM Reeves-Daniel - Annals of Pharmacotherapy, 2010 - journals.sagepub.com
… P Ranolazine undergoes metabolism in the small intestine and liver to activemetabolites; primarily by CYP3A enzymes (whichincludeboth the 3A4 and 3A5 isoenzymes),with some …
Number of citations: 13 journals.sagepub.com
DS Vadnais, NK Wenger - Therapeutics and Clinical Risk …, 2010 - Taylor & Francis
Chronic stable angina is an exceedingly prevalent condition with tremendous clinical, social, and financial implications. Traditional medical therapy for angina consists of beta-blockers, …
Number of citations: 19 www.tandfonline.com
SM Gaffney - … : The Journal of Human Pharmacology and Drug …, 2006 - Wiley Online Library
One of the first signs of ischemic heart disease may manifest as chronic stable angina, a mismatch between oxygen supply and demand. With more than approximately 16.5 million …
JR Krishna, V Kumar, N Kumar… - Indian Journal of …, 2016 - thieme-connect.com
BACKGROUND: Ranolazine is indicated as antianginal drug. We observed that it has other pleotropic effects also. So, we want to study the effect of Ranolazine in improvement of left …
Number of citations: 1 www.thieme-connect.com
P Berger - JAMA, 2004 - jamanetwork.com
IN THIS ISSUE OF THE JOURNAL, CHAITMAN AND COL-leagues1 report the results of the Combination Assess-ment of Ranolazine In Stable Angina (CARISA) trial, an important …
Number of citations: 23 jamanetwork.com
DS Vadnais, NK Wenger - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
Chronic stable angina pectoris results from a fixed coronary arterial obstruction causing an imbalance between myocardial oxygen supply and demand. Current therapy aims to reduce …
Number of citations: 4 journals.sagepub.com
VP Lupanov - Rational pharmacotherapy in cardiology, 2015 - rpcardio.elpub.ru
Study results of a new anti-anginal drug (an inhibitor of sodium channels—ranolazine) are presented. Indications, contraindications, major clinical trials of the drug in patients with …
Number of citations: 2 rpcardio.elpub.ru
LH Kong, JH Ma, PH Zhang, AT Luo… - Sheng li xue bao …, 2012 - europepmc.org
The objectives of this study were to investigate the effects of veratridine (VER) on persistent sodium current (I (Na. P)), Na (+)/Ca (2+) exchange current (I (NCX)), calcium transients and …
Number of citations: 7 europepmc.org
M Banach, A Goch, J Rysz, M Ugurlucan… - Archives of Medical …, 2008 - termedia.pl
In recent years methods interfering with cellular metabolism to prevent and treat heart diseases have become available. Metabolic treatment involves the use of drugs to improve the …
Number of citations: 2 www.termedia.pl
NC Durham - Year Book of Cardiology 2012, 2012 - books.google.com
… p ranolazine< 0.05 versus plus dronedarone ranolazine or (from dronedarone washout) versus alone. the** p sum< 0.05, of changes change caused in Vmax by ranolazine induced by …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.